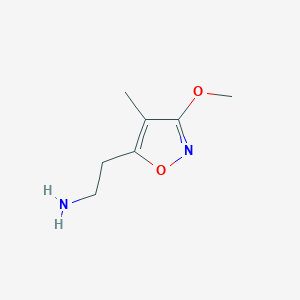
3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate is a chemical compound with the molecular formula C14H31O8P. It is known for its unique structure, which includes multiple ether linkages and a phosphate group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate typically involves the reaction of tetraethylene glycol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of phosphoric acid and tetraethylene glycol.
Esterification: It can react with alcohols to form esters, which are useful in various applications.
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Esterification: Alcohols and acid catalysts such as sulfuric acid.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Hydrolysis: Phosphoric acid and tetraethylene glycol.
Esterification: Various esters depending on the alcohol used.
Oxidation: Oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: In studies involving cell membrane interactions and as a component in certain biochemical assays.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and cell membranes. The phosphate group can form strong interactions with positively charged sites on proteins and other biomolecules, while the ether linkages provide flexibility and solubility in various solvents. These interactions can modulate the activity of enzymes and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Tetraethylene glycol: A related compound with similar ether linkages but without the phosphate group.
Phosphoric acid esters: Compounds with similar phosphate groups but different organic moieties.
Uniqueness
3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate is unique due to its combination of multiple ether linkages and a phosphate group, which imparts distinctive chemical properties and reactivity. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.
Propiedades
Número CAS |
63217-12-9 |
|---|---|
Fórmula molecular |
C14H31O8P |
Peso molecular |
358.36 g/mol |
Nombre IUPAC |
2-[2-[2-(2-hexoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O8P/c1-2-3-4-5-6-18-7-8-19-9-10-20-11-12-21-13-14-22-23(15,16)17/h2-14H2,1H3,(H2,15,16,17) |
Clave InChI |
ZCJFTNUEUAISRV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCCOCCOCCOCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


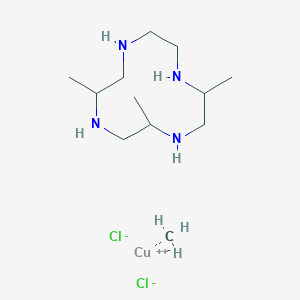
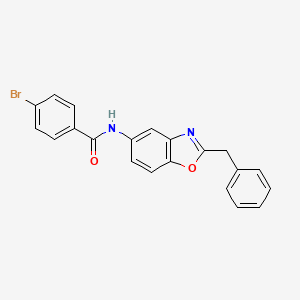
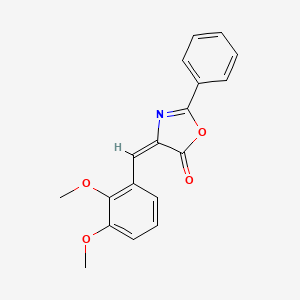
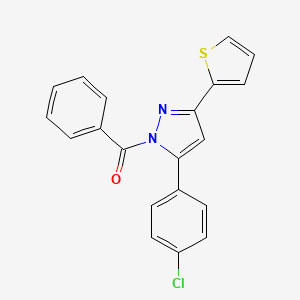

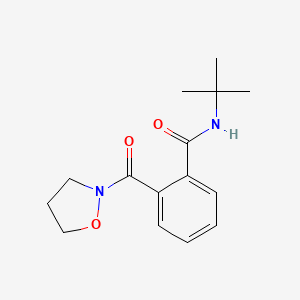
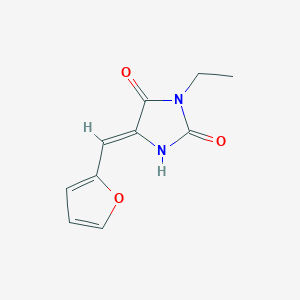
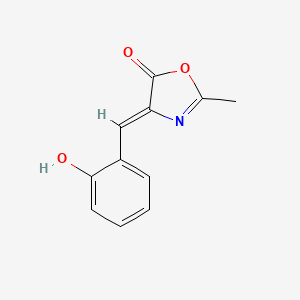
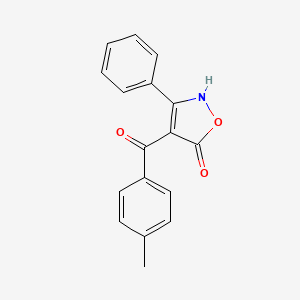
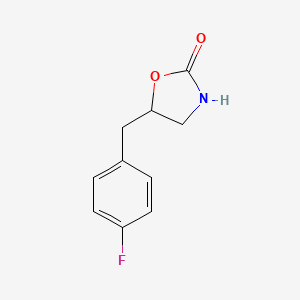

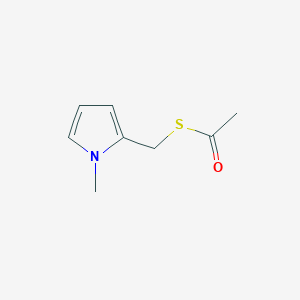
![1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12891209.png)
